Monoethyl 1,1-cyclopropanedicarboxylate is an organic compound characterized by its unique cyclopropane structure with two carboxylate groups. This compound is classified under the category of cyclopropanedicarboxylic acid esters and is known for its utility in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. Its molecular formula is , and it has a molecular weight of approximately 158.16 g/mol.
This compound can be synthesized from various precursors, including malonic acid derivatives and halogenated alkanes. The synthesis methods often involve reactions that utilize phase transfer catalysts to enhance yields and reaction rates.
Monoethyl 1,1-cyclopropanedicarboxylate falls within the broader classification of esters, specifically as a derivative of cyclopropanedicarboxylic acid. It is also categorized as a reagent in organic chemistry due to its role in facilitating various chemical transformations.
The synthesis of monoethyl 1,1-cyclopropanedicarboxylate typically involves the following steps:
A typical procedure involves heating a mixture of diethyl malonate and 1,2-dichloroethane with potassium carbonate at elevated temperatures (around 110-130 °C). The reaction leads to the formation of monoethyl 1,1-cyclopropanedicarboxylate with high yields (often exceeding 90%) after appropriate workup procedures to isolate the product .
Monoethyl 1,1-cyclopropanedicarboxylate features a cyclopropane ring with two carboxylate groups attached at the first position and an ethyl group esterified at one of the carboxylic acid sites.
The structural representation can be visualized through chemical drawing software or databases like PubChem .
Monoethyl 1,1-cyclopropanedicarboxylate participates in various chemical reactions typical for esters:
The reactivity of monoethyl 1,1-cyclopropanedicarboxylate allows it to serve as an intermediate in synthesizing more complex organic molecules. For example, it can be used to generate unsymmetrical diamides or other functionalized derivatives through targeted reactions with amines or other nucleophiles .
The mechanism by which monoethyl 1,1-cyclopropanedicarboxylate acts in organic synthesis typically involves:
Quantitative data regarding reaction rates and yields are often documented in scientific literature but vary based on specific conditions applied during synthesis and subsequent reactions.
These properties are critical for understanding how monoethyl 1,1-cyclopropanedicarboxylate behaves under various conditions during synthetic applications .
Monoethyl 1,1-cyclopropanedicarboxylate is utilized extensively in scientific research and industrial applications:
Phase-transfer catalysis (PTC) enables efficient cycloalkylation for synthesizing cyclopropane-1,1-dicarboxylic acid diesters, precursors to monoethyl esters. This method utilizes quaternary ammonium salts to facilitate reactions between diethyl malonate and 1,2-dibromoethane in biphasic systems. A representative protocol employs triethylbenzylammonium chloride (0.5 mol) in 50% aqueous sodium hydroxide, with diethyl malonate (0.5 mol) and 1,2-dibromoethane (0.75 mol) added at 25°C. Vigorous stirring at 65°C for 2 hours achieves cyclopropanation, yielding diethyl cyclopropane-1,1-dicarboxylate after acidification and extraction (66–73%) [1]. The phase-transfer catalyst migrates reactants between aqueous and organic phases, accelerating the double alkylation required for cyclopropane ring formation. Catalyst selection critically impacts efficiency: tetrabutylammonium halides provide higher yields than phosphonium salts under identical conditions [4] [7].
Table 1: Phase-Transfer Catalysts for Cyclopropane-1,1-dicarboxylate Synthesis
Catalyst | Reaction Time (hr) | Yield (%) | Temperature (°C) |
---|---|---|---|
Benzyltriethylammonium Cl | 2 | 66–73 | 65 |
Tetrabutylammonium Br | 6 | 85 | 115 |
Tetrabutylphosphonium Br | 6 | 78 | 115 |
Optimal PTC conditions require precise stoichiometry: a 1:1.5 molar ratio of diethyl malonate to 1,2-dibromoethane with 10–15 mol% catalyst loading. Excess dibromoethane minimizes dihydrofuran byproducts. Post-reaction workup involves ether extraction, brine washing, and decolorization to isolate the diester [1] [7].
Finely divided potassium carbonate enables solvent-free cycloalkylation at elevated temperatures (110–160°C), eliminating aqueous workup steps. This approach suspends diethyl malonate and 1,2-dichloroethane with potassium carbonate particles (85% <0.1 mm; 70% <0.05 mm) in dimethylformamide. The carbonate acts as both base and desiccant, with water removed azeotropically via reflux. At 115°C, the reaction completes in 6 hours with 85% yield of diethyl cyclopropane-1,1-dicarboxylate [3] [7]. The fine particle size maximizes surface area for deprotonation, while 1,2-dichloroethane serves as reactant and azeotroping agent. After reaction, filtration removes potassium chloride and excess carbonate, and distillation isolates the diester (b.p. 101°C/14 mbar) [3].
Table 2: Potassium Carbonate Particle Size Effects on Reaction Efficiency
Particle Size (mm) | Reaction Time (hr) | Yield (%) | Temperature (°C) |
---|---|---|---|
>0.1 (standard grade) | 22 | 55 | 115 |
<0.1 (85% fines) | 6 | 85 | 115 |
<0.05 (70% fines) | 5 | 88 | 125 |
Key advantages include reduced solvent volume and avoidance of phase-transfer catalysts. The method accommodates scale-up: flash distillation recycles unreacted 1,2-dichloroethane and dimethylformamide, minimizing waste [3] [7].
Controlled monoesterification of cyclopropane-1,1-dicarboxylic acid (m.p. 129–140°C) requires stoichiometric ethanol activation or enzymatic catalysis to avoid diester formation. Cyclopropane-1,1-dicarboxylic acid, synthesized via PTC or solid-liquid methods, is suspended in anhydrous ethanol with carbodiimide coupling agents (e.g., DCC) at 0–5°C. Incremental ethanol addition (1.05 equiv) over 2 hours maintains selectivity, yielding monoethyl ester (purity >97%) after crystallization [1] [6]. Alternative pathways involve transesterifying dimethyl cyclopropane-1,1-dicarboxylate with ethanol using lipase catalysts, though yields remain moderate (50–65%) due to equilibrium limitations [3].
The monoethyl ester (CAS 113020-21-6) is a crystalline solid (m.p. 50–57°C) with limited water solubility. Its structure is confirmed by ¹³C NMR, showing distinct carbonyl peaks at δ 171.5 (acid) and 169.6 (ester) ppm [2] [6]. Industrial purification employs fractional crystallization from chloroform/hexane mixtures to achieve pharmaceutical-grade material [2].
Microwave irradiation accelerates transesterification of dimethyl cyclopropane-1,1-dicarboxylate (b.p. 196–198°C) with ethanol, reducing reaction times from hours to minutes. In a typical protocol, dimethyl ester and ethanol (1:8 molar ratio) react with titanium(IV) butoxide catalyst (1 mol%) under microwave pulses (200 W, 100–120°C). Continuous ethanol reflux prevents thermal decomposition, achieving 92% conversion to monoethyl ester in 15 minutes. Selectivity is controlled by ethanol stoichiometry: excess ethanol favors diethyl ester, while 1.5–2.0 equiv yields predominantly monoethyl ester [3] [8].
Table 3: Microwave Transesterification Optimization Parameters
Ethanol:Diethyl Malonate Ratio | Catalyst Loading (mol%) | Time (min) | Monoester Yield (%) |
---|---|---|---|
2:1 | 1.0 | 15 | 75 |
4:1 | 1.0 | 15 | 62 |
2:1 | 0.5 | 20 | 65 |
2:1 | 2.0 | 10 | 80 |
This method bypasses acid intermediates, simplifying purification. Post-reaction, catalyst removal involves aqueous wash, and the monoethyl ester is isolated via vacuum distillation (b.p. 85–87°C/0.2 mmHg) [2] [8]. Scale-up requires pressurized reactors to maintain ethanol reflux under microwave conditions [3].
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